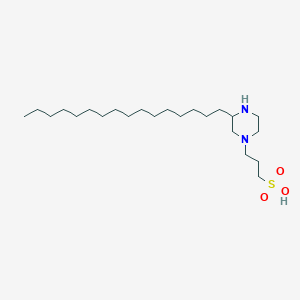
3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid is a chemical compound known for its unique structure and properties It consists of a piperazine ring substituted with a hexadecyl chain and a propane-1-sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid typically involves the reaction of hexadecylamine with piperazine, followed by sulfonation. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used.
Scientific Research Applications
3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an active pharmaceutical ingredient.
Industry: Utilized in the formulation of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid involves its interaction with molecular targets such as cell membranes and proteins. The hexadecyl chain allows it to integrate into lipid bilayers, while the sulfonic acid group can interact with various functional groups on proteins and other biomolecules. This dual functionality makes it a versatile compound in both biological and chemical contexts.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid
- 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES)
- N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid)
Uniqueness
Compared to similar compounds, 3-(3-Hexadecylpiperazin-1-yl)propane-1-sulfonic acid stands out due to its long hexadecyl chain, which imparts unique hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Properties
CAS No. |
90019-05-9 |
|---|---|
Molecular Formula |
C23H48N2O3S |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
3-(3-hexadecylpiperazin-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C23H48N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-23-22-25(20-18-24-23)19-16-21-29(26,27)28/h23-24H,2-22H2,1H3,(H,26,27,28) |
InChI Key |
IJXRRAPFOSQTLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CN(CCN1)CCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















